Add 196022 is a compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. It is classified as a synthetic organic compound, often explored for its potential therapeutic applications. The compound's structure and properties make it a candidate for further research in drug development.
Add 196022 is derived from a series of synthetic processes aimed at creating compounds with specific biological activities. It falls under the category of small molecules, which are typically characterized by low molecular weight and the ability to interact with biological pathways. The classification of Add 196022 can be further refined based on its functional groups, molecular weight, and specific biological targets.
The synthesis of Add 196022 involves several key steps that may include:
The synthesis may utilize various reagents and catalysts to facilitate reactions. For instance, common methods include:
The molecular structure of Add 196022 can be elucidated through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. These methods provide insights into the arrangement of atoms within the molecule, including:
Data regarding the molecular weight, formula, and structural characteristics are essential for understanding its reactivity and interactions with biological systems.
Add 196022 undergoes various chemical reactions that can be studied to understand its stability and reactivity profiles. Common reactions include:
The kinetics and thermodynamics of these reactions can be analyzed using computational chemistry methods, allowing researchers to predict reaction pathways and optimize synthesis protocols.
The mechanism of action for Add 196022 involves its interaction with specific biological targets, such as enzymes or receptors. This interaction can lead to:
Experimental data from in vitro and in vivo studies help elucidate the precise mechanisms by which Add 196022 exerts its effects on biological systems.
Add 196022 exhibits specific physical properties that are crucial for its application in scientific research. These include:
Chemical properties such as pH stability, reactivity with other compounds, and degradation pathways are essential for understanding how Add 196022 behaves in different environments.
Add 196022 has potential applications across several scientific domains:
ADD 196022 (methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate) emerged as a significant anticonvulsant enaminone during the early 1990s through the Antiepileptic Drug Development (ADD) Program. Its synthesis and characterization were first detailed in 1993 as part of a systematic exploration of enaminone derivatives for seizure management. The compound was designed to optimize the core enaminone scaffold—a β-enaminocarbonyl system known for its electron-delocalized structure—by incorporating a para-chlorophenylamino moiety at the C4 position and a methyl ester at C1. This structural configuration aimed to enhance lipid solubility for improved blood-brain barrier permeability [1]. Initial pharmacological screening positioned ADD 196022 as a potent candidate in maximal electroshock seizure (MES) models, with intraperitoneal (IP) administration in rodents demonstrating efficacy at low doses (ED₅₀ < 10 mg/kg). Its discovery catalyzed the development of over 50 structural analogs within a decade, establishing enaminones as a chemically distinct class of anticonvulsants separate from traditional agents like phenytoin or valproate [1] [3].
ADD 196022 anchors critical discourse on structure-driven therapeutic optimization in epilepsy research. Its pharmacological profile—specifically, its inactivity in amygdala-kindled models despite efficacy in corneal-kindled and MES models—highlighted the role of seizure etiology in drug screening. This divergence underscored the corneal-kindled model’s predictive value for generalized tonic-clonic seizures and spurred debates on target-specific pharmacophore development [1]. Furthermore, the compound’s IP toxicity at 100 mg/kg (notably, neurotoxicity at 24 hours post-administration) emphasized the therapeutic index (TI) as a key metric in anticonvulsant design. Modern studies frequently reference ADD 196022 to illustrate three core principles:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7